2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAPXFDQYOMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349512 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423176-38-9 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423176-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural features, spectroscopic signature, and predictable chemical behavior of this molecule, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Methodologies for its synthesis are detailed, alongside an exploration of the reactivity of both the pyrazole core and the ethanamine side chain. This guide is intended to serve as a foundational reference for the effective utilization of this versatile chemical building block in research and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The unique electronic and steric attributes of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The subject of this guide, this compound, incorporates this key heterocyclic core functionalized with an ethanamine side chain, presenting multiple points for chemical modification and diversification. This combination of a biologically active core and a reactive side chain makes it a valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates.[4]
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of this compound dictate its chemical behavior and potential applications.
Structural Features
The molecule consists of a 3,5-dimethyl-substituted pyrazole ring with an ethanamine group attached at the C4 position. The pyrazole ring is aromatic, and the presence of two methyl groups at positions 3 and 5 influences its electronic and steric properties. The ethanamine side chain introduces a basic primary amine, a key functional group for further chemical transformations.
Figure 1: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are crucial for understanding its solubility, membrane permeability, and potential for forming intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | PubChem[5] |
| Molecular Weight | 139.20 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| SMILES | CC1=C(C(=NN1)C)CCN | PubChem[5] |
| XLogP3 | 0.3 | PubChem[5] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[5] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrazole synthesis methodologies followed by functionalization at the C4 position. A plausible and efficient synthetic route is outlined below.
Synthesis of the Pyrazole Core: Knorr Pyrazole Synthesis
The foundational 3,5-dimethylpyrazole ring is readily synthesized via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] In this case, acetylacetone (pentane-2,4-dione) serves as the 1,3-dicarbonyl precursor, and hydrazine hydrate is the source of the two adjacent nitrogen atoms.
Figure 2: Knorr synthesis of the 3,5-dimethylpyrazole core.
Functionalization at the C4 Position and Elaboration of the Ethanamine Side Chain
With the 3,5-dimethylpyrazole core in hand, the next critical step is the introduction of the ethanamine side chain at the C4 position. This can be achieved through a two-step process involving Vilsmeier-Haack formylation followed by a Henry reaction and subsequent reduction.
Step 1: Vilsmeier-Haack Formylation
The C4 position of the 3,5-dimethylpyrazole is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group at this position, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Henry Reaction (Nitroaldol Reaction)
The resulting aldehyde can then undergo a Henry reaction with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole.
Step 3: Reduction of the Nitro Group and Alkene
Finally, the nitroalkene intermediate is reduced to the desired ethanamine. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed to concurrently reduce both the nitro group and the carbon-carbon double bond, affording this compound.
Detailed Experimental Protocol
Protocol 1: Synthesis of this compound
Part A: Synthesis of 3,5-dimethyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 mol) and ethanol (200 mL).
-
Slowly add hydrazine hydrate (1.0 mol) to the stirred solution. An exothermic reaction will be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization from a suitable solvent.
Part B: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked flask cooled in an ice bath, place dimethylformamide (3.0 eq).
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
The precipitated product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.
Part C: Synthesis of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (Henry Reaction)
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1.2 eq) in methanol dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole.
Part D: Reduction to this compound
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (pyrazole) | ~11.0-12.0 | broad singlet | 1H |
| NH₂ (amine) | ~1.5-3.0 (variable) | broad singlet | 2H |
| CH₂ (ethyl, α to amine) | ~2.8-3.0 | triplet | 2H |
| CH₂ (ethyl, β to amine) | ~2.5-2.7 | triplet | 2H |
| CH₃ (pyrazole, C3 & C5) | ~2.1-2.3 | singlet | 6H |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 & C5 (pyrazole) | ~140-145 |
| C4 (pyrazole) | ~110-115 |
| CH₂ (ethyl, α to amine) | ~40-45 |
| CH₂ (ethyl, β to amine) | ~25-30 |
| CH₃ (pyrazole) | ~10-15 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 139. Fragmentation patterns would be expected to involve cleavage of the ethylamine side chain. Electrospray ionization (ESI-MS) would readily show the protonated molecule [M+H]⁺ at m/z 140.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (pyrazole) | ~3100-3300 | Stretching, broad |
| N-H (amine) | ~3300-3500 | Stretching, two bands for primary amine |
| C-H (sp³ ) | ~2850-2960 | Stretching |
| C=N, C=C (pyrazole) | ~1500-1600 | Ring stretching |
| N-H (amine) | ~1590-1650 | Bending (scissoring) |
Table 4: Predicted IR absorption frequencies for this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the aromatic pyrazole ring and the nucleophilic ethanamine side chain.
Reactivity of the Pyrazole Ring
The pyrazole ring exhibits aromatic character, making it susceptible to electrophilic substitution, primarily at the C4 position. However, since the C4 position is already substituted in the title compound, electrophilic attack on the ring is less facile. The nitrogen atom at position 2 (N2) is basic and can be protonated or alkylated.[11] The N1-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
Reactivity of the Ethanamine Side Chain
The primary amine of the ethanamine side chain is a key site of reactivity, behaving as a typical nucleophile.
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
Alkylation: The amine can be alkylated with alkyl halides to form secondary and tertiary amines.
Schiff Base Formation: Reaction with aldehydes or ketones will lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines.
Figure 3: Key reactions of the ethanamine side chain.
Applications in Research and Drug Discovery
The structural motifs present in this compound make it a valuable building block in drug discovery. The pyrazole core is a known pharmacophore in numerous clinically used drugs, and the ethanamine side chain provides a handle for linking the pyrazole moiety to other fragments or scaffolds. Pyrazole-ethanamine derivatives have been explored as side chains in kinase inhibitors, demonstrating the utility of this structural class in modulating protein function.[4] The ability to readily modify the primary amine allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[12][13]
Conclusion
This compound is a versatile heterocyclic compound with significant potential in chemical synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data, and a discussion of its chemical reactivity. The combination of a biologically relevant pyrazole core and a synthetically tractable ethanamine side chain positions this molecule as a valuable tool for researchers and scientists in the ongoing quest for novel therapeutic agents.
References
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Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]
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ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives.[Link]
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Al-Hourani, B. J., Al-Jammal, M. K., & Al-Masri, M. R. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 6(12), 8485-8494. [Link]
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ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
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Yerragunta, V., Suman, D., Swamy, K., Anusha, V., Patil, P., & Naresh, M. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
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Kumar, A., & Kumar, R. (2017). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Semantic Scholar. (n.d.). A Review on Pyrazole chemical entity and Biological Activity. [Link]
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ResearchGate. (2017). Pyrazole and its biological activity. [Link]
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ResearchGate. (n.d.). Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate...[Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]
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PubMed Central. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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PubChem. (n.d.). This compound. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. [Link]
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JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
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An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind experimental choices and to ensure that the described protocols are self-validating.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound is a valuable building block in drug discovery, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary amine group provides a reactive handle for further functionalization, while the dimethyl-substituted pyrazole core offers a stable and predictable chemical environment.
Physicochemical Properties
| Property | Value (for Dihydrochloride Salt) | Remarks and Comparison |
| Molecular Formula | C₇H₁₃N₃·2HCl | The free base has a molecular formula of C₇H₁₃N₃. |
| Molecular Weight | 212.12 g/mol | The free base has a molecular weight of 139.20 g/mol . |
| Appearance | Solid[1] | The free base is expected to be a liquid or a low-melting solid, as is common for small primary amines. |
| CAS Number | Not available for free base | Dihydrochloride: Not specified; Dihydrobromide: 1257658-83-5. The isomer 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine has the CAS number 62821-88-9.[2] |
| Solubility | Soluble in water | The dihydrochloride salt is expected to be highly soluble in water due to its ionic nature. The free base is likely to have some solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |
| pKa (predicted) | ~9.5-10.5 (for the ethylamine group) | This prediction is based on the pKa of similar primary ethylamines. The pyrazole ring also has acidic and basic properties, but the ethylamine group will be the most basic site. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the aromatic pyrazole ring and the nucleophilic primary amine.
Key Reactive Sites:
-
Primary Amine (NH₂): This group is the primary site for nucleophilic reactions. It can readily undergo acylation, alkylation, and condensation reactions with carbonyl compounds to form amides, secondary/tertiary amines, and imines, respectively.
-
Pyrazole Ring: The pyrazole ring is relatively stable to oxidation.[3] Electrophilic substitution, such as halogenation or nitration, would be expected to occur at the vacant position on the ring, although the conditions would need to be carefully controlled to avoid reaction at the amine. The N-H of the pyrazole can be deprotonated with a strong base to form a pyrazolide anion, which can then be alkylated or acylated.
A common reaction involving primary amines is their condensation with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Caption: General reaction scheme of a primary amine with an aldehyde.
Synthesis Protocol
A robust and reproducible synthesis is critical for obtaining high-purity material for research purposes. The following is a proposed multi-step synthesis for this compound, based on established pyrazole chemistry.
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of 3,5-Dimethylpyrazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization or distillation.
Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole
-
In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF) (excess) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,5-dimethylpyrazole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be collected by filtration, washed with water, and dried.
Step 3: Henry Reaction
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and nitromethane (excess) in a suitable solvent such as methanol.
-
Add a catalytic amount of a base, for example, sodium hydroxide or ammonium acetate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole by TLC.
-
After the reaction is complete, the product can be isolated by precipitation upon acidification or by extraction.
Step 4: Reduction of the Nitrovinyl Group
-
In a flask under a nitrogen atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (excess) in a dry ether such as THF.
-
Slowly add a solution of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in dry THF to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.
Spectroscopic Characterization (Predicted and Comparative)
Accurate structural elucidation is paramount. While experimental spectra for the target molecule are not widely published, we can predict the expected spectral features based on known data for similar compounds.
¹H NMR (Predicted):
-
Pyrazole N-H: A broad singlet, typically in the range of 10-12 ppm.
-
Ethyl CH₂ (adjacent to pyrazole): A triplet around 2.7-2.9 ppm.
-
Ethyl CH₂ (adjacent to NH₂): A triplet around 2.9-3.1 ppm.
-
Pyrazole CH₃: Two singlets around 2.2-2.4 ppm.
-
Amine NH₂: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR (Predicted):
-
Pyrazole C3 and C5: Peaks in the range of 140-150 ppm.
-
Pyrazole C4: A peak around 110-120 ppm.
-
Ethyl CH₂ (adjacent to pyrazole): A peak around 25-30 ppm.
-
Ethyl CH₂ (adjacent to NH₂): A peak around 40-45 ppm.
-
Pyrazole CH₃: Peaks around 10-15 ppm.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 140.1239. The fragmentation pattern would likely show a loss of the ethylamine side chain.
Infrared (IR) Spectroscopy:
-
N-H stretch (amine): Two bands in the region of 3300-3400 cm⁻¹.
-
N-H stretch (pyrazole): A broad band around 3100-3200 cm⁻¹.
-
C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
C=N and C=C stretch (pyrazole ring): Bands in the region of 1500-1600 cm⁻¹.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The primary amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Kinase Inhibitors: The pyrazole core is a common feature in many approved kinase inhibitors. The ethylamine side chain can be elaborated to interact with the hinge region of protein kinases.
-
GPCR Ligands: The amine functionality can serve as a key pharmacophoric feature for interaction with G-protein coupled receptors.
-
Enzyme Inhibitors: The scaffold can be modified to target the active sites of various enzymes implicated in disease.
The development of novel therapeutics often involves the synthesis of a library of compounds based on a core scaffold. The workflow for such a process is outlined below.
Caption: A typical workflow for utilizing a scaffold in drug discovery.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. While a complete physicochemical profile of the free base requires further experimental determination, the available data for its salts and related compounds, combined with a strong understanding of pyrazole chemistry, provides a solid foundation for its use in research. The synthetic route outlined in this guide offers a practical approach to obtaining this compound, and its potential for elaboration into novel therapeutic agents is significant. As with any chemical substance, appropriate safety precautions should be taken during handling and use.
References
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Potential pharmacological class of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
Whitepaper: A Technical Guide
Topic: Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine as a Potential Modulator of the Histamine H3 Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of this compound, a heterocyclic amine with significant structural homology to endogenous histamine. We posit that this compound's primary pharmacological target is the histamine H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system (CNS). This hypothesis is built upon a rigorous examination of its molecular structure, the established pharmacophore of H3R ligands, and the versatile role of the pyrazole scaffold in medicinal chemistry. The guide elucidates the mechanistic rationale, outlines a comprehensive framework for experimental validation—from in vitro receptor binding assays to in vivo microdialysis—and discusses the potential therapeutic implications for CNS disorders such as narcolepsy, Alzheimer's disease, and ADHD. Our analysis serves as a foundational document for researchers aiming to characterize this compound and explore its potential as a novel CNS therapeutic agent.
The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and structural versatility have established it as a "privileged structure," capable of interacting with a wide array of biological targets.[2] The pyrazole ring is present in numerous FDA-approved drugs, demonstrating its therapeutic utility across diverse pharmacological classes, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the vasodilator Sildenafil.[2][3]
The success of the pyrazole scaffold can be attributed to several key features:
-
Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, allowing for the fine-tuning of a molecule's physicochemical properties, like lipophilicity, while maintaining or enhancing biological activity.[4]
-
Hydrogen Bonding Capability: The N-1 position can act as a hydrogen bond donor, while the N-2 position serves as a hydrogen bond acceptor, enabling diverse and specific interactions within a target's binding pocket.[4]
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability, a desirable trait in drug candidates.
The subject of this guide, this compound, incorporates this privileged scaffold, directing our investigation toward well-established target families where such structures are prevalent.
Pharmacophore-Based Hypothesis: Targeting the Histamine H3 Receptor
Our central hypothesis is that this compound functions as a modulator of the histamine H3 receptor. This assertion is derived from a detailed analysis of its molecular architecture in comparison to known H3R ligands.
Structural Analogy to Histamine
The most compelling evidence lies in the compound's striking structural similarity to histamine, the endogenous ligand for all histamine receptors. Histamine is chemically known as 2-(1H-imidazol-4-yl)ethanamine. By replacing the imidazole ring of histamine with a 3,5-dimethylpyrazole ring, we arrive at the structure of our compound of interest. The pyrazole moiety acts as a bioisostere of the imidazole ring, preserving the critical ethanamine side chain responsible for interaction with aminergic receptors.
The Histamine H3 Receptor Pharmacophore
The generally accepted pharmacophore for H3R ligands consists of three key components:
-
A Heterocyclic Core: Typically an imidazole or a bioisosteric replacement like pyrazole, which engages in key interactions within the receptor.
-
A Flexible Alkyl Chain: A linker of 3-4 atoms that provides the appropriate distance and conformational flexibility to position the other functional groups. The ethanamine's two-carbon chain fits this criterion.
-
A Basic Amine Group: A primary, secondary, or tertiary amine that is protonated at physiological pH and forms a crucial ionic bond with a conserved aspartate residue (Asp114) in the third transmembrane domain of the H3R.
The compound this compound perfectly embodies this pharmacophore, making it a prime candidate for H3R activity.
Caption: H3R inverse agonism blocks inhibitory signaling.
Potential Therapeutic Applications
By increasing neurotransmitter levels in key brain regions, H3R inverse agonists are being actively investigated for their pro-cognitive and wake-promoting effects. [5]Pitolisant, the first approved H3R inverse agonist, is used to treat narcolepsy. [6]The potential therapeutic areas for a novel H3R modulator like this compound include:
-
Narcolepsy and Sleep-Wake Disorders: Enhancing wakefulness by increasing histamine release. [6]* Alzheimer's Disease: Improving cognitive function by elevating levels of acetylcholine and histamine. [5]* Attention-Deficit/Hyperactivity Disorder (ADHD): Enhancing attention and focus by modulating dopamine and norepinephrine release in the prefrontal cortex. [7]* Schizophrenia: Addressing cognitive deficits associated with the disease. [5]
Framework for Experimental Validation
To validate our hypothesis, a structured, multi-tiered experimental approach is necessary. The causality behind this workflow is to first establish direct interaction with the target (binding), then determine the nature of that interaction (function), and finally confirm the physiological outcome (neurotransmitter release).
Caption: Tiered workflow for compound characterization.
Protocol 1: H3R Radioligand Displacement Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H3 receptor.
-
Rationale: This experiment is the foundational step to confirm direct physical interaction between the compound and the receptor. It quantifies the strength of this interaction.
-
Methodology:
-
Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human H3R.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a selective H3R radioligand (e.g., [³H]Nα-methylhistamine, at its approximate Kₔ concentration), and increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity (agonist, inverse agonist, or antagonist) and potency (EC₅₀/IC₅₀) of the compound at the H3R.
-
Rationale: The H3R signals via Gᵢ/ₒ proteins. When activated, the Gα subunit exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure this G-protein activation. Due to the H3R's high constitutive activity, an inverse agonist will decrease the basal level of [³⁵S]GTPγS binding, providing a clear and direct measure of its functional effect.
-
Methodology:
-
Preparation: Use the same H3R-expressing cell membranes as in the binding assay.
-
Reaction Mixture: Combine membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound in an assay buffer.
-
Incubation: Pre-incubate for 15 minutes. To test for antagonist activity, a known H3R agonist (e.g., (R)-α-methylhistamine) would be added at this stage.
-
Initiation: Add a fixed concentration of [³⁵S]GTPγS to initiate the reaction. Incubate for 30-60 minutes at 30°C.
-
Termination & Quantification: Terminate the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method as described above.
-
Data Analysis:
-
An increase in [³⁵S]GTPγS binding indicates agonist activity.
-
A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.
-
No change in basal binding but a blockade of an agonist's effect indicates neutral antagonist activity.
-
Calculate EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) from the dose-response curve.
-
-
| Parameter | Description | Assay | Expected Outcome for H3R Inverse Agonist |
| Kᵢ (nM) | Inhibition Constant | Radioligand Binding | Low nanomolar value, indicating high binding affinity. |
| IC₅₀ (nM) | Half maximal inhibitory concentration | [³⁵S]GTPγS Assay | Potent value, indicating efficacy in reducing basal receptor activity. |
| Efficacy (%) | Maximum inhibition of basal activity | [³⁵S]GTPγS Assay | Significant reduction (>50%) of basal G-protein activation. |
Protocol 3: In Vivo Brain Microdialysis
-
Objective: To confirm that the compound engages the H3R in the living brain and produces the expected neurochemical effect (i.e., increased histamine release).
-
Rationale: This experiment provides the crucial link between in vitro activity and in vivo physiological response, validating the mechanism of action in a complex biological system.
-
Methodology (High-Level):
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region rich in histaminergic projections, such as the prefrontal cortex or striatum of a freely moving rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular histamine levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate samples to measure changes in histamine concentration over time.
-
Analysis: Analyze the histamine content in the dialysate samples using a highly sensitive method like HPLC coupled with fluorescence detection.
-
Expected Result: A successful H3R inverse agonist will cause a significant and sustained increase in extracellular histamine levels compared to the baseline.
-
Conclusion
The analysis of this compound reveals a molecule with a compelling structural and pharmacophoric profile for a histamine H3 receptor modulator. Its bioisosteric relationship to histamine, combined with the proven success of the pyrazole scaffold in drug design, provides a strong rationale for its investigation. The high constitutive activity of the H3R suggests that this compound is likely to function as an inverse agonist, a class of drugs with validated therapeutic efficacy in CNS disorders. The outlined experimental framework provides a clear, logical, and robust pathway to definitively characterize its pharmacological class, determine its potency and selectivity, and validate its mechanism of action in vivo. Successful validation would position this compound as a promising lead for the development of novel therapeutics for conditions marked by cognitive deficits and hypersomnolence.
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Gemkow, M. J., et al. (2009). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Journal of Medicinal Chemistry, 52(3), 538-542. [Link]
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Gao, Y., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26329. [Link]
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Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]
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An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: Synthesis, Pharmacology, and a Putative Role as a Histamine H3 Receptor Agonist
This guide provides a comprehensive technical overview of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a heterocyclic compound with significant potential in neuropharmacology. Drawing from established synthetic methodologies and principles of medicinal chemistry, we explore its construction, characterize its structural features, and delve into its putative role as a selective agonist for the histamine H3 receptor (H3R). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of the histaminergic system.
Introduction: The Significance of the Pyrazole Scaffold in CNS Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] In the realm of neuroscience, the pyrazole core is a key feature in molecules targeting various central nervous system (CNS) receptors.
This compound, a structural analogue of histamine, emerges as a compound of interest due to its potential to selectively target the histamine H3 receptor. The H3 receptor, primarily expressed in the CNS, functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[3][4] It also acts as a heteroreceptor, modulating the release of other critical neurotransmitters like acetylcholine, dopamine, and norepinephrine.[4] Consequently, agonists of the H3 receptor are of significant interest for their potential therapeutic applications in conditions requiring neuronal inhibition, such as sleep disorders or certain neuroinflammatory states.
This guide will first elucidate a robust synthetic pathway to this compound, followed by a detailed exploration of the pharmacology of its putative target, the H3 receptor, and the experimental workflows required to validate its activity.
Synthesis of this compound
The synthesis of the title compound hinges on the strategic functionalization of the C4 position of the 3,5-dimethylpyrazole ring. A plausible and efficient synthetic route involves a multi-step process beginning with the readily available 3,5-dimethyl-1H-pyrazole. The overall workflow is depicted below.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
The foundational building block is synthesized via a classic Knorr-type condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine.[5][6]
-
Protocol:
-
Dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide in a round-bottomed flask equipped with a stirrer and cooled in an ice bath.
-
Add acetylacetone dropwise while maintaining the temperature below 15 °C.
-
Stir the reaction mixture for an additional hour at this temperature.
-
Dilute the mixture with water to dissolve precipitated inorganic salts and perform an extraction with diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure to yield crystalline 3,5-dimethyl-1H-pyrazole.[5]
-
Step 2: N-Protection of the Pyrazole Ring
Direct electrophilic substitution at the C4 position of 3,5-dimethyl-1H-pyrazole is challenging. The Vilsmeier-Haack reaction, a key step for C4-formylation, is known to be ineffective on N-unsubstituted pyrazoles.[7] Therefore, protection of the pyrazole nitrogen is a critical prerequisite. A benzyl group is a suitable choice as it can be removed later under standard hydrogenolysis conditions which can simultaneously reduce the nitro group.
-
Protocol:
-
To a suspension of sodium hydride in anhydrous DMF, add a solution of 3,5-dimethyl-1H-pyrazole in DMF at 0 °C.
-
Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Cool the mixture again to 0 °C and add benzyl bromide dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 1-benzyl-3,5-dimethyl-1H-pyrazole, which can be purified by column chromatography.
-
Step 3: Vilsmeier-Haack Formylation at C4
With the nitrogen protected, the C4 position becomes susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides an efficient method to introduce a formyl group.[2][8]
-
Protocol:
-
To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.
-
Add a solution of 1-benzyl-3,5-dimethyl-1H-pyrazole to the freshly prepared reagent.
-
Heat the reaction mixture (e.g., to 70-80 °C) for several hours until TLC indicates the consumption of the starting material.[8]
-
Cool the mixture and pour it onto crushed ice, followed by neutralization with an aqueous sodium hydroxide solution.
-
Extract the product, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with a suitable organic solvent.
-
Purify the product via column chromatography.
-
Step 4: Henry Reaction for Carbon-Carbon Bond Formation
The Henry (nitroaldol) reaction is a classic method for forming a C-C bond by reacting an aldehyde with a nitroalkane, such as nitromethane. This step introduces the two-carbon backbone required for the ethanamine side chain.[9]
-
Protocol:
-
Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and nitromethane in a suitable solvent like methanol or ethanol.
-
Add a base, such as sodium hydroxide or an amine base (e.g., diethylamine), and stir the mixture at room temperature.
-
The reaction typically proceeds to form the β-nitro alcohol, which can be dehydrated in situ or in a subsequent step (e.g., using acetic anhydride or methanesulfonyl chloride) to yield the 4-(2-nitrovinyl) intermediate.
-
Monitor the reaction by TLC and isolate the product, 1-benzyl-3,5-dimethyl-4-(2-nitrovinyl)-1H-pyrazole, after an appropriate workup.
-
Step 5: Reduction of the Nitrovinyl Group
The final key transformation is the reduction of the nitrovinyl or nitroethyl group to the primary amine. This can be achieved in one or two steps. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can directly reduce the nitroalkene to the amine.[10] Alternatively, a two-step process involving selective reduction of the double bond followed by reduction of the nitro group can be employed. For simplicity and efficacy, a one-pot reduction is often preferred.
-
Protocol (LiAlH₄ Reduction):
-
Prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon).
-
Add a solution of 1-benzyl-3,5-dimethyl-4-(2-nitrovinyl)-1H-pyrazole in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction and carefully quench the excess LiAlH₄ by sequential addition of water and aqueous sodium hydroxide (Fieser workup).
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic phase to obtain the N-protected amine.
-
Step 6: Deprotection to Yield the Final Compound
The final step is the removal of the N-benzyl protecting group to yield the target compound. Catalytic hydrogenolysis is the method of choice as it is clean and efficient.
-
Protocol:
-
Dissolve the N-benzylated product from the previous step in a solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield this compound. The product can be further purified by recrystallization or conversion to a salt (e.g., hydrochloride) if necessary.
-
Pharmacological Profile: A Putative Histamine H3 Receptor Agonist
While direct experimental data for this compound is not prominently available in peer-reviewed literature, its chemical structure strongly suggests activity at the histamine H3 receptor. It contains the key pharmacophoric elements of a histamine analogue: a heterocyclic ring and an ethylamine side chain, which are known to be crucial for binding to histamine receptors.
The Histamine H3 Receptor (H3R) and its Signaling Cascade
The H3R is a G protein-coupled receptor (GPCR) that couples primarily to the inhibitory Gαi/o subunit.[11] Its activation initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunits released upon G protein activation can directly modulate the activity of ion channels, notably inhibiting N-type voltage-gated calcium channels, which is a primary mechanism for reducing neurotransmitter release.
-
Activation of MAPK/ERK Pathway: H3R activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cellular processes like proliferation and survival.
Expected Pharmacological Characteristics
As a putative H3R agonist, this compound would be expected to:
-
Bind with high affinity to the H3 receptor.
-
Inhibit the release of histamine from histaminergic neurons.
-
Inhibit the release of other neurotransmitters in various brain regions.
-
Demonstrate efficacy in preclinical models where neuronal inhibition is therapeutic.
The potency of such a compound would be quantified by its equilibrium dissociation constant (Ki) in binding assays and its half-maximal effective concentration (EC50) in functional assays. Based on data from other heterocyclic histamine analogues, one might anticipate Ki and EC50 values in the nanomolar range.[12]
Experimental Workflows for Pharmacological Characterization
To empirically validate the activity and profile of this compound as an H3R agonist, a series of standard in vitro assays would be required.
Radioligand Binding Assay
This assay determines the affinity (Ki) of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Workflow Diagram:
-
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues (e.g., rat brain cortex) known to express H3 receptors and prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the membranes with a fixed concentration of a selective H3R radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.[13]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate membrane-bound radioactivity from free radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit—providing a measure of agonist efficacy (EC50 and Emax).
-
Workflow Diagram:
-
Protocol Outline:
-
Membrane Preparation: Use membranes from cells expressing the H3 receptor.
-
Incubation: Incubate the membranes in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Filtration & Quantification: Similar to the binding assay, separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity.
-
Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation relative to a standard full agonist).
-
Data Summary
The data obtained from these assays would be summarized to provide a clear pharmacological profile.
| Assay Type | Parameter | Expected Outcome for an H3R Agonist |
| Radioligand Binding | Ki (nM) | Low nanomolar value, indicating high affinity. |
| [³⁵S]GTPγS Binding | EC50 (nM) | Low nanomolar value, indicating high potency. |
| [³⁵S]GTPγS Binding | Emax (%) | Value close to 100% (relative to a full agonist). |
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, molecule in neuropharmacology. Based on established chemical principles, a viable synthetic route has been detailed, proceeding through N-protection, Vilsmeier-Haack formylation, and subsequent elaboration of the C4-aldehyde into an ethanamine side chain. Its structural similarity to histamine strongly implicates it as a ligand for histamine receptors, with a particular likelihood of being a selective H3 receptor agonist.
The outlined experimental workflows provide a clear path for the empirical validation of its affinity, potency, and efficacy at the H3 receptor. Confirmation of its activity would position this compound as a valuable research tool for probing the complexities of the histaminergic system and as a potential lead for the development of novel CNS therapeutics. Future research should focus on executing the proposed synthesis and pharmacological characterization, followed by in vivo studies to assess its effects on neurotransmitter release and its potential therapeutic utility in relevant animal models.
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Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.[7]
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Choudhary, A., et al. (2017). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 235-240.[1]
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Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43.[5]
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Schlicker, E., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(3), 290-296.[13]
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Çetin, A., Bildirici, I., & Gümüş, S. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering, 39(1), 69-83.[9]
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Lokhande, P. D., et al. (2012). Synthesis of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles. Arkivoc, 2012(v), 157-166.[2]
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Balema, V., et al. (2001). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. Journal of Chemical Research, 2001(12), 524-525.[10]
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.[3]
-
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Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181.[4]
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Esbenshade, T. A., et al. (2006). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. Biochemical Pharmacology, 71(10), 1489-1500.[14]
-
Lipp, R., et al. (1991). Novel Chiral H3-receptor Agonists. Agents and Actions Supplements, 33, 277-282.[12]
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Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.[8]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. (Please note: full citation details were not available in the search result).[6]
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Methodological & Application
Synthesis Protocol for 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1][2] The specific compound, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, represents a valuable building block for the synthesis of more complex molecules. The presence of a primary amine group offers a versatile handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. This application note provides a comprehensive, three-step synthesis protocol for this important intermediate, grounded in established chemical transformations. We will delve into the mechanistic underpinnings of each reaction, offering insights born from practical laboratory experience to guide researchers toward a successful synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound is approached via a robust and logical three-step sequence. This strategy is designed for efficiency and scalability, employing well-understood reactions to ensure reproducibility.
-
Step 1: Vilsmeier-Haack Formylation. The synthesis commences with the formylation of the commercially available 3,5-dimethylpyrazole at the C4 position. The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl group onto electron-rich heterocyclic systems.[3][4]
-
Step 2: Knoevenagel Condensation. The resulting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes a Knoevenagel condensation with nitromethane. This classic carbon-carbon bond-forming reaction extends the side chain and introduces a nitro group, which will serve as a precursor to the desired amine.[5][6][7]
-
Step 3: Reduction of the Nitroalkene. The final step involves the reduction of the nitro group in the synthesized nitroalkene to a primary amine, yielding the target compound.
This strategic pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole
Underlying Principle: The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (in this case, N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[4][8] This electrophilic species then attacks the electron-rich 4-position of the 3,5-dimethylpyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[8][9]
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| 3,5-Dimethylpyrazole | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Phosphorus oxychloride (POCl₃) | 99% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | Fisher Chemical |
| Saturated Sodium Bicarbonate | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR Chemicals |
Step-by-Step Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 3,5-dimethylpyrazole (1 equivalent) in anhydrous dichloromethane (DCM) and add this solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography on silica gel.
PART 2: Knoevenagel Condensation with Nitromethane
Underlying Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[7][10] In this step, nitromethane, activated by a base, acts as the nucleophile, attacking the aldehyde synthesized in Part 1. The subsequent elimination of a water molecule yields the corresponding nitroalkene.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | From Part 1 | - |
| Nitromethane | 96% | Sigma-Aldrich |
| Ammonium Acetate | 98% | Acros Organics |
| Glacial Acetic Acid | ACS Grade | Fisher Chemical |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add nitromethane (1.5 equivalents) and ammonium acetate (1.2 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole can be recrystallized from ethanol to obtain a purified product.
PART 3: Reduction of 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole
Underlying Principle: The reduction of the nitroalkene to the corresponding primary amine is the final and critical step. Several reducing agents can accomplish this transformation. A common and effective method is the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent that can reduce both the nitro group and the alkene double bond in a single step.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole | From Part 2 | - |
| Lithium Aluminum Hydride (LiAlH₄) | 95% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 99.9% | Acros Organics |
| Sodium Sulfate Decahydrate | ACS Grade | VWR Chemicals |
Step-by-Step Protocol:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Data Summary and Expected Yields
| Step | Reaction | Starting Material | Product | Typical Yield |
| 1 | Vilsmeier-Haack Formylation | 3,5-Dimethylpyrazole | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 70-85% |
| 2 | Knoevenagel Condensation | Pyrazole-4-carbaldehyde | 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole | 80-90% |
| 3 | Reduction of Nitroalkene | Nitrovinyl-pyrazole | This compound | 60-75% |
Self-Validation and Troubleshooting
The integrity of this protocol is maintained through in-process controls. TLC monitoring at each stage is crucial to ensure the complete consumption of starting materials before proceeding to the next step or workup. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Pitfalls and Solutions:
-
Incomplete Vilsmeier-Haack Reaction: Ensure all reagents and solvents are anhydrous, as moisture will quench the Vilsmeier reagent. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.
-
Low Yield in Knoevenagel Condensation: The reaction is equilibrium-driven. Ensure efficient removal of water, although in this protocol with acetic acid as solvent, this is less of a concern. The purity of the starting aldehyde is paramount.
-
Difficulties in the Reduction Step: LiAlH₄ is highly reactive and pyrophoric. Handle it with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and at 0 °C to control the exothermic reaction.
Mechanistic Insight Diagram
Caption: A simplified representation of the key mechanistic stages in the synthesis.
(Note: The DOT language does not support complex chemical drawings. This diagram conceptually outlines the process. For detailed mechanisms, please refer to the cited literature.)
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently produce this compound in good yield. The versatility of the pyrazole scaffold, combined with the reactive primary amine, opens up numerous possibilities for the development of novel therapeutics.
References
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STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]
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The Journal of Organic Chemistry - ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]
-
(n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. Retrieved from [Link]
-
SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl.
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Retrieved from [Link]
-
(n.d.). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Retrieved from [Link]
-
PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
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Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Retrieved from [Link]
-
PubMed. (2025). Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials. Retrieved from [Link]
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PMC - NIH. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] This guide provides a detailed overview of the principal synthetic methodologies for accessing this privileged heterocyclic scaffold. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the synthesis of pyrazole derivatives, with a focus on reproducibility and scalability. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmaceuticals.[1][3] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold for introducing diverse functionalities, thereby enabling the fine-tuning of pharmacological properties.[1] Notable blockbuster drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction medication Sildenafil (Viagra®).[4][5] The broad spectrum of biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects, underscores the continued importance of developing efficient and robust synthetic strategies.[6][7][8]
Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for the synthesis of pyrazoles is the Knorr synthesis, first reported by Ludwig Knorr in 1883.[3][9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] The versatility and simplicity of this method have made it a mainstay in organic synthesis.
Mechanism of the Knorr Synthesis
The reaction proceeds via an acid-catalyzed mechanism.[5][10] Initially, one of the carbonyl groups of the 1,3-dicarbonyl compound is activated by protonation, followed by nucleophilic attack from one of the nitrogen atoms of the hydrazine. This leads to the formation of a hemiaminal intermediate, which then dehydrates to form a hydrazone. Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized intermediate. A final dehydration step then yields the aromatic pyrazole ring.[11][12] When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[9][13]
Diagram 1: Generalized Mechanism of the Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis workflow.
Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, which is a common outcome when β-ketoesters are used in the Knorr synthesis.[12]
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add distilled water (40 mL) to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-phenyl-3-methyl-5-pyrazolone.
Expected Yield: High (typically >85%).
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[4][14][15] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
Three-Component Synthesis of Substituted Pyrazoles
A common MCR strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. This approach allows for the introduction of three points of diversity in a single synthetic operation.
Diagram 2: Three-Component Pyrazole Synthesis Workflow
Caption: A streamlined multicomponent reaction.
Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is an example of a one-pot, three-component synthesis.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1,3-Diketone (e.g., acetylacetone)
-
Arylhydrazine (e.g., phenylhydrazine)
-
Ethanol (solvent)
-
Catalyst (e.g., a Lewis acid like nano-ZnO or a Brønsted acid like acetic acid).[9]
Procedure:
-
To a solution of the aromatic aldehyde (10 mmol) and the 1,3-diketone (10 mmol) in ethanol (25 mL), add the arylhydrazine (10 mmol).
-
Add the catalyst (e.g., 5 mol% of nano-ZnO).
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for the required time (can range from 30 minutes to several hours, monitor by TLC).
-
After completion, cool the reaction mixture and add cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant 1 (Aldehyde) | Reactant 2 (Diketone) | Reactant 3 (Hydrazine) | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Acetylacetone | Phenylhydrazine | Nano-ZnO | ~95 | [9] |
| 4-Chlorobenzaldehyde | Acetylacetone | Phenylhydrazine | Acetic Acid | ~90 | [16] |
| 4-Methoxybenzaldehyde | Dibenzoylmethane | Phenylhydrazine | Yb(PFO)3 | ~85 | [4] |
Table 1: Examples of Three-Component Pyrazole Syntheses
Case Study: Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor widely used for the treatment of arthritis.[5][17] Its synthesis provides a practical example of the Knorr pyrazole synthesis applied to a complex pharmaceutical target.[18]
The synthesis of Celecoxib typically involves two key steps:
-
Claisen Condensation: Formation of the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, from 4-methylacetophenone and ethyl trifluoroacetate.[18]
-
Cyclocondensation: The Knorr reaction of the resulting dione with 4-sulfamoylphenylhydrazine to form the pyrazole ring of Celecoxib.[18][19]
Protocol: Cyclocondensation Step for Celecoxib Synthesis
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (10 mmol) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[19]
Purification and Characterization
Purification of pyrazole derivatives is typically achieved by recrystallization or column chromatography on silica gel.[9] In some cases, acidic or basic impurities can be removed by washing with dilute acid or base, respectively. For crystalline products, forming an acid addition salt with an inorganic or organic acid can be an effective purification method.[20][21]
Characterization of the synthesized pyrazoles is performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Conclusion
The synthesis of pyrazole derivatives is a well-established field with a rich history and a vibrant present. The Knorr synthesis and modern multicomponent reactions provide a powerful toolkit for accessing a wide range of pyrazole structures. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these important heterocyclic compounds for applications in drug discovery and beyond. The continued development of novel, efficient, and sustainable synthetic methods will undoubtedly lead to the discovery of new pyrazole-based therapeutic agents.[22]
References
-
Al-Mulla, A. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Banu, S., & Kumar, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Wan, Y., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]
-
Reddy, G. S., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. [Link]
-
Kumar, A., & Singh, P. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Springer. [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Shaikh, A. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
OUCI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Smith, C. J., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. [Link]
-
Taylor & Francis Online. (2014). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. [Link]
-
PubMed Central. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
National Institutes of Health. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. [Link]
-
ACS Publications. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. [Link]
-
RSC Publishing. (2019). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
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-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
PubMed. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]
-
RSC Publishing. (2020). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. [Link]
-
PubMed. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. [Link]
- Google Patents. (n.d.).
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Wikipedia. (n.d.). Sildenafil. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
University of Bath. (n.d.). Synthesis of Sildenafil Citrate. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
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PubMed Central. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
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- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
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- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
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- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine as a Histamine H3 Receptor Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] As an autoreceptor on histaminergic neurons, it modulates the synthesis and release of histamine. Furthermore, the H3R acts as a heteroreceptor, controlling the release of other vital neurotransmitters, including acetylcholine, dopamine, and serotonin.[1] The H3R is constitutively active and couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This central role in neurotransmitter modulation has positioned H3R antagonists and inverse agonists as promising therapeutic candidates for a variety of neurological and psychiatric conditions, such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1]
The molecular scaffold of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, featuring a pyrazole core with an ethylamine side chain, is a recognized pharmacophore in the development of histamine H3 receptor antagonists. While numerous pyrazole derivatives have been explored for their affinity to the H3R, this application note provides a detailed guide to the experimental procedures for the comprehensive in vitro characterization of this specific compound. The following protocols are designed for researchers in pharmacology and drug development to determine the binding affinity and functional potency of this compound at the human histamine H3 receptor.
Molecular Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Canonical SMILES | CC1=C(C(=NN1)C)CCN |
Experimental Workflows
This guide outlines two primary in vitro assays for the characterization of this compound: a radioligand binding assay to determine its affinity for the H3 receptor, and a functional cAMP assay to assess its antagonist or inverse agonist activity.
Caption: Experimental workflow for characterizing the compound.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the human histamine H3 receptor through competitive displacement of a radiolabeled ligand.
Rationale
A competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. [3H]-N-alpha-methylhistamine ([3H]-NAMH) is a commonly used agonist radioligand for H3R binding studies.[2][3]
Materials
-
Cell Membranes: Membranes prepared from HEK293T or CHO-K1 cells stably or transiently expressing the human histamine H3 receptor (hH3R).[2][4]
-
Radioligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH).
-
Test Compound: this compound.
-
Non-specific Binding Control: Clobenpropit (10 µM).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well harvester with GF/B filters.
-
Scintillation Counter and Scintillation Fluid.
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation.[2]
-
Harvesting: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This assay determines the functional potency of this compound as an antagonist or inverse agonist by measuring its ability to counteract the agonist-induced inhibition of cAMP production.
Rationale
The H3R is a Gαi/o-coupled receptor, and its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] To measure the effect of an antagonist, the cells are first stimulated with an agonist to induce a measurable decrease in cAMP. The antagonist's potency is then determined by its ability to reverse this effect. Forskolin is often used to stimulate adenylyl cyclase and raise basal cAMP levels, making the inhibitory effect of the H3R agonist more readily detectable.[4][5]
Caption: Simplified H3R signaling pathway.
Materials
-
Cells: HEK293 or CHO-K1 cells stably expressing the human H3 receptor.[4][6]
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and reagents.
-
Plate Reader compatible with the chosen cAMP detection kit.
Step-by-Step Methodology
-
Cell Seeding: Seed the hH3R-expressing cells into 96-well plates and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer. Also, prepare a solution of R-(-)-alpha-methylhistamine at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Incubation: Pre-incubate the cells with the various concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the EC80 concentration of R-(-)-alpha-methylhistamine to the wells already containing the test compound. Also, include control wells with no agonist (basal) and agonist-only.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production. The optimal concentration of forskolin should be predetermined to provide a robust assay window (e.g., 1-10 µM).[8][9]
-
Incubation: Incubate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
Data Analysis
-
Normalize the data, setting the response in the presence of the agonist alone as 0% and the basal (forskolin only) response as 100%.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if a full Schild analysis is performed with varying concentrations of both agonist and antagonist.
Expected Results and Interpretation
| Assay | Parameter | Expected Outcome for an H3R Antagonist | Interpretation |
| Radioligand Binding | Ki | A low nanomolar to micromolar value. | Indicates the affinity of the compound for the histamine H3 receptor. A lower Ki value signifies higher binding affinity. |
| cAMP Functional Assay | IC50 | A dose-dependent increase in cAMP levels in the presence of an agonist, resulting in a measurable IC50 value. | Demonstrates that the compound functionally antagonizes the Gαi/o-mediated signaling of the H3 receptor. The IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist's effect. |
Concluding Remarks
The protocols described in this application note provide a robust framework for the in vitro pharmacological characterization of this compound as a potential histamine H3 receptor antagonist. Successful execution of these experiments will yield crucial data on the compound's binding affinity and functional potency, which are essential for its further development as a research tool or therapeutic agent. It is recommended that all experiments include appropriate controls and are repeated to ensure the reliability and reproducibility of the findings.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists. BenchChem.
-
[Identification of a HEK-293 cell line containing stably-transfected H3R gene and screening for novel non-imidazole histamine H3 receptor antagonists]. (n.d.). PubMed. Retrieved from [Link]
-
Lenetix. (n.d.). CHO-K1/H3/Gα15 Stable Cell Line. Retrieved from [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. Retrieved from [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. Retrieved from [Link]
-
Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. (n.d.). PMC. Retrieved from [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. (n.d.). ResearchGate. Retrieved from [Link]
-
[Examples of (A) forskolin concentration...]. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. (2010). PubMed. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual. Retrieved from [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). Universität Regensburg. Retrieved from [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (n.d.). PMC. Retrieved from [Link]
-
Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. (n.d.). MDPI. Retrieved from [Link]
-
Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. (2012). Walsh Medical Media. Retrieved from [Link]
-
Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. (n.d.). PubMed Central. Retrieved from [Link]
-
(A) Radioligand competition binding assay validates hits at the H 3... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. [Identification of a HEK-293 cell line containing stably-transfected H3R gene and screening for novel non-imidazole histamine H3 receptor antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CHO-K1/H3/Gα15 Stable Cell Line | Lenetix [lenetix.com]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 5. [Examples of (A) forskolin concentration...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Compound Solubility
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common yet significant challenge of pyrazole compound solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your experiments.
Section 1: Foundational Understanding of Pyrazole Solubility
This section addresses the fundamental questions regarding the physicochemical properties of pyrazole derivatives that govern their solubility.
Q1: Why are many of my novel pyrazole derivatives poorly soluble in aqueous media?
A: The solubility of pyrazole derivatives is a complex interplay of their molecular structure and the solvent environment. Several factors inherent to the pyrazole scaffold and its substituents contribute to poor aqueous solubility:
-
Crystal Lattice Energy: The planar and rigid nature of the pyrazole ring facilitates strong intermolecular interactions (π-π stacking) in the solid state. This leads to a highly stable crystal lattice that requires significant energy to break apart, resulting in low solubility.
-
Lipophilicity: While the core pyrazole ring is less lipophilic than a benzene ring (ClogP of 0.24 vs. 2.14 for benzene), medicinal chemistry often involves adding lipophilic substituents to enhance target binding.[1] These additions dramatically increase the overall lipophilicity of the molecule, reducing its affinity for polar aqueous solvents.
-
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair).[1] In the solid state, these can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice. In solution, these groups must compete with water molecules for hydrogen bonding, a process that is not always energetically favorable, especially for highly substituted, sterically hindered molecules.
Q2: I've been told to use pyrazole as a bioisostere for a benzene ring to improve properties. How does this relate to solubility?
A: Using a pyrazole ring as a bioisostere for an aromatic ring like benzene is a common strategy in drug design, and it can indeed improve physicochemical properties, including solubility.[1]
The primary reason is the reduction in lipophilicity. As mentioned, pyrazole's ClogP is significantly lower than benzene's. Replacing a phenyl group with a pyrazolyl group can lower the molecule's overall ClogP, which generally correlates with increased aqueous solubility. Furthermore, the hydrogen bonding capabilities of the pyrazole ring introduce polar interaction points that are absent in a simple benzene ring, potentially improving interactions with water.[1]
However, this is not a universal solution. The final solubility depends on the substitution pattern on both the pyrazole and the rest of the molecule. The key is to balance the desired biological activity with optimal physicochemical properties.
Section 2: Troubleshooting & Experimental Guides
This section provides practical, step-by-step guidance for overcoming specific solubility challenges encountered during experimentation.
Q3: My pyrazole compound is crashing out of my phosphate-buffered saline (PBS) solution. What is my first step?
A: This is a classic solubility problem. Before moving to complex formulation strategies, you should first investigate fundamental physicochemical modifications. The following decision tree outlines a systematic approach to troubleshooting this issue.
Caption: Experimental workflow for pyrazole nano-encapsulation.
This protocol provides a validated starting point for developing a nanoformulation. Optimization of the drug-to-dendrimer ratio, incubation time, and purification method will be necessary for your specific compound.
References
-
Fouad, M. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1310. Available at: [Link]
-
Yin, L., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 193. Available at: [Link]
-
Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Critical Reviews in Pharmaceutical Sciences, 2(1), 1-19. Available at: [Link]
-
Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics, 13(10), 1669. Available at: [Link]
-
Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1945-1961. Available at: [Link]
-
Alam, M. S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 192-202. Available at: [Link]
-
Sharma, R., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 237-247. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and Evaluation of Aripiprazole-Loaded Arabinoxylan Nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved January 18, 2026, from [Link]
-
Encyclopedia.pub. (2023). Nanotechnological Approaches for Solubility Enhancement. Available at: [Link]
Sources
Technical Support Center: 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine Stability and Degradation
Introduction
Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. While specific, peer-reviewed stability studies on this exact molecule are not extensively published, this guide leverages established principles of organic chemistry and pharmaceutical degradation studies to provide a robust framework for your experiments.
This guide will function as a virtual Senior Application Scientist, providing not just protocols but the rationale behind them. We will explore the molecule's structural components to predict potential liabilities and design experiments to confirm them. Our approach is grounded in the principles of forced degradation, a cornerstone of drug development and chemical stability assessment.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the most likely points of instability on the this compound molecule?
A1: Based on its structure, the molecule has two primary areas susceptible to degradation:
-
The Ethanamine Side Chain: The primary amine (-NH2) is a nucleophilic and basic center, making it susceptible to oxidative degradation. This is often the most significant liability for similar compounds. Oxidation can lead to the formation of imines, oximes, or other related impurities.
-
The Pyrazole Ring: While generally aromatic and stable, heterocyclic rings can be forced to degrade under harsh conditions. Extreme pH (both acidic and basic) combined with high heat can potentially lead to ring-opening reactions. The electron-donating nature of the two methyl groups may slightly activate the ring, but significant degradation would still require forcing conditions.
Q2: I need to prepare a stock solution. What is a good starting point for a solvent and storage conditions to ensure short-term stability?
A2: For initial short-term use, we recommend the following:
-
Solvent: Start with a polar aprotic solvent like acetonitrile or ethanol. If aqueous solutions are required, use a buffered system, ideally between pH 5 and 7, as this range often provides a good balance of stability for amine-containing compounds.
-
Storage: Store solutions at 2-8°C and protected from light. The combination of cold temperatures and light protection minimizes both thermal and photolytic degradation rates. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
Q3: What analytical technique is best suited for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the gold standard.
-
Why HPLC? It excels at separating the parent compound from its degradation products.
-
Why UV/MS? UV detection is a robust starting point. Coupling it with a mass spectrometer (LC-MS) is highly recommended as it provides mass information for the parent compound and any new peaks that appear, which is invaluable for identifying unknown degradants.
Troubleshooting Guide: Designing and Executing a Forced Degradation Study
Forced degradation (or stress testing) is a series of experiments designed to intentionally degrade a compound to identify its likely degradation products and pathways. This is crucial for developing stable formulations and establishing a "stability-indicating" analytical method.
Experimental Workflow: Forced Degradation Study
Below is a visual representation of a typical workflow for conducting a forced degradation study on this compound.
Caption: Plausible degradation pathways under stress conditions.
Data Summary and Interpretation
After running the experiments, organize your results in a table. This allows for a clear comparison of the compound's stability under different conditions.
Table 1: Example Forced Degradation Data Summary
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Total Degradation | Major Degradant Peaks (Retention Time) |
| Control (t=0) | 0 | 100.0 | 0.0 | None |
| 0.1 M HCl, 60°C | 24 | 98.5 | 1.5 | 4.2 min |
| 0.1 M NaOH, 60°C | 24 | 95.2 | 4.8 | 5.1 min |
| 3% H₂O₂, RT | 12 | 85.1 | 14.9 | 3.8 min, 4.5 min |
| 80°C, Solution | 48 | 99.1 | 0.9 | None significant |
| Photolytic (ICH) | 72 | 96.8 | 3.2 | 6.3 min |
Interpreting the Results:
-
Mass Balance: The sum of the parent compound percentage and the total degradation percentage should be close to 100%. A significant drop indicates that some degradants may not be eluting from the column or are not being detected by the UV detector at the chosen wavelength.
-
Peak Purity: Use a Diode Array Detector (DAD) or MS to assess the purity of the parent peak under each condition. Co-elution of a degradant with the parent peak means the analytical method is not "stability-indicating" and requires further development.
References
-
Title: The Chemistry of Heterocycles: Structures, Reactions, Syntheses, and Applications Source: Wiley URL: [Link]
-
Title: The Role of LC/MS in Impurity Identification Source: American Pharmaceutical Review URL: [Link]
-
Title: Forced Degradation Studies: A Tool for Impurity Profiling and Stability Indicating Method Development Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: ICH Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
Common side reactions in pyrazole synthesis and their avoidance
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis experiments. Here, we address common side reactions and provide field-proven insights to enhance the efficiency and selectivity of your reactions.
Troubleshooting Guides
This section provides in-depth answers to specific problems you might encounter during pyrazole synthesis, focusing on the causality behind the issues and offering actionable solutions.
Issue 1: Formation of Regioisomers
Q1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity and obtain a single desired product?
A1: The formation of regioisomers is the most common challenge in the Knorr pyrazole synthesis when using unsymmetrical starting materials.[1][2][3][4] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to a mixture of products that are often difficult to separate.[1][5][6][7][8] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][2]
Underlying Causality:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the attack of the hydrazine to the less hindered carbonyl.[1][2]
-
Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the regioselectivity.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]
Troubleshooting Strategies:
-
Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can dramatically impact regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the formation of one regioisomer.[5][6][7][8][9] These solvents are thought to modulate the reactivity of the carbonyl groups and the hydrazine.
-
pH Control: Adjusting the pH of the reaction mixture can be a powerful tool. For example, in some cases, acidic catalysis can favor the formation of one regioisomer, while neutral or basic conditions might favor the other.[1][10]
-
Use of Surrogates for 1,3-Dicarbonyls: Employing β-enaminones as surrogates for 1,3-dicarbonyl compounds can provide better regiocontrol in the synthesis of pyrazoles.[9][11]
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol provides a general method for improving regioselectivity in pyrazole synthesis using a fluorinated alcohol as the solvent.
-
Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Data Presentation: Solvent Effects on Regioisomeric Ratio
| Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| Ethanol | Reflux | 1:1.3 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temperature | 85:15 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temperature | >95:5 | [6] |
Regioisomeric ratios are illustrative and can vary depending on the specific substrates used.
Visualization: Controlling Regioselectivity in Pyrazole Synthesis
Caption: A workflow for troubleshooting regioisomer formation.
Issue 2: Incomplete Reaction and Formation of Pyrazoline Intermediates
Q2: My pyrazole synthesis from an α,β-unsaturated carbonyl compound and hydrazine is yielding a significant amount of a pyrazoline side product. How can I drive the reaction to completion to form the aromatic pyrazole?
A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate, which then undergoes oxidation or elimination to form the final aromatic pyrazole.[3][11][12] Incomplete conversion of the pyrazoline to the pyrazole is a common issue that leads to a mixture of products and lower yields of the desired compound.[3][4]
Underlying Causality:
The stability of the pyrazoline intermediate and the reaction conditions determine the extent of its conversion to the pyrazole. The final aromatization step often requires an oxidant or specific reaction conditions to facilitate the elimination of a molecule of hydrogen.
Troubleshooting Strategies:
-
In Situ Oxidation: The inclusion of a mild oxidizing agent in the reaction mixture can promote the conversion of the pyrazoline to the pyrazole.[12] Common oxidizing agents include air (oxygen), copper salts, or iodine.
-
Thermal Promotion: In some cases, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the aromatization step.
-
Choice of Hydrazine: The nature of the hydrazine derivative can also influence the rate of aromatization.
Experimental Protocol: In Situ Oxidation for Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds with in situ oxidation of the pyrazoline intermediate.
-
Reactant Mixture: In a round-bottom flask, combine the α,β-unsaturated carbonyl compound (1.0 eq), the hydrazine derivative (1.1 eq), and a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Oxidant: Add a catalytic amount of an oxidizing agent, such as copper(II) triflate.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole.
FAQs
This section provides concise answers to frequently asked questions regarding pyrazole synthesis.
Q3: My reaction mixture turns dark brown or black. What is the likely cause and how can I prevent it?
A3: A dark coloration or the formation of tar-like substances in your reaction mixture is often due to the decomposition of the hydrazine starting material, especially if you are using phenylhydrazine.[9] To mitigate this, it is advisable to use freshly distilled or high-purity hydrazine. Running the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize decomposition and unwanted side reactions.[9]
Q4: I am having difficulty purifying my pyrazole product, especially in separating it from the regioisomeric byproduct. What purification strategies can I employ?
A4: Separating regioisomers can be challenging due to their similar physical properties.[5][7][8] If standard column chromatography is not effective, consider the following:
-
Crystallization: Recrystallization can sometimes selectively isolate one regioisomer.[13] Experiment with different solvent systems.
-
Formation of Salts: Pyrazoles are basic and can form salts with acids.[14][15] The differential solubility of the regioisomeric salts can be exploited for separation by crystallization.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers with very similar polarities.
Q5: Can N-alkylation of an existing pyrazole ring also lead to a mixture of regioisomers?
A5: Yes, the N-alkylation of unsymmetrical N-unsubstituted pyrazoles can also produce a mixture of two regioisomeric N-alkylated pyrazoles.[16][17][18] The regioselectivity of N-alkylation is influenced by the nature of the base, the alkylating agent, and the substituents on the pyrazole ring.[16][19] Steric hindrance often plays a significant role, with the alkyl group preferentially attaching to the less hindered nitrogen atom.[17][18]
Visualization: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
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Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for managing regioisomer formation in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific pyrazole regioisomers. The formation of a desired isomer is often critical, as different regioisomers can exhibit vastly different biological activities and pharmacological properties.[1] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies for achieving high regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the control of regioselectivity in pyrazole synthesis.
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control so important?
A1: In pyrazole synthesis, particularly in the common reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] This arises because the substituted hydrazine has two distinct nitrogen atoms, and either one can initiate the cyclization by attacking one of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products.[2][3]
Controlling the formation of a specific regioisomer is paramount in medicinal chemistry and drug development. Different regioisomers of the same core structure can have drastically different biological activities, pharmacokinetic profiles, and toxicological properties.[1] Therefore, ensuring the synthesis of a single, desired isomer is crucial for the efficacy and safety of a potential drug candidate.
Q2: What are the primary factors that dictate the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis, a cornerstone method for pyrazole formation, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6] The regioselectivity of this reaction is a delicate balance of several interconnected factors:[1][3][7]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophilic nitrogen atom. This steric hindrance typically directs the initial attack to the less sterically hindered carbonyl group.[1][3]
-
Electronic Effects: The electronic nature of the substituents on both reactants is a major determinant. Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][3] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is unequal and influenced by the substituent on the hydrazine.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can profoundly impact regioselectivity.[1][3] Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its nitrogen atoms and can change the initial site of attack.[1][2]
-
Solvent Choice: The solvent can have a dramatic effect on the regioisomeric ratio.[1] For instance, fluorinated alcohols have been shown to significantly enhance regioselectivity in certain cases.[8][9][10][11]
Q3: How do different substituents on the hydrazine affect the regioselectivity of the reaction?
A3: The substituent on the hydrazine (R-NH-NH₂) directly influences the relative nucleophilicity of the two nitrogen atoms.
-
Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. However, the reaction outcome is often a complex interplay of this electronic effect and steric factors. In some cases, the more nucleophilic N1 attacks the more electrophilic carbonyl carbon.[12]
-
Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, which reduces the nucleophilicity of the substituted nitrogen (N1). Consequently, the unsubstituted nitrogen (N2) is more nucleophilic and will preferentially attack the more reactive carbonyl group of the 1,3-dicarbonyl compound.[12]
Q4: Are there modern synthetic methods that offer better regiocontrol than the classical Knorr synthesis?
A4: Yes, several modern synthetic strategies have been developed to achieve higher regioselectivity in pyrazole synthesis. These include:
-
Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines can be highly regioselective. The regiochemical outcome is often predictable and less sensitive to the substituents on the acetylenic ketone.[12][13]
-
Multicomponent Reactions: One-pot multicomponent reactions can provide access to highly substituted pyrazoles with excellent regioselectivity under mild conditions.[14][15][16]
-
Catalytic Methods: The use of specific catalysts, including metal catalysts (e.g., iron, ruthenium, copper, silver) and organocatalysts, can promote the formation of a single regioisomer.[17][18][19]
-
[3+2] Cycloaddition Reactions: These reactions, for instance between sydnones and alkynes, can offer a robust and general method for constructing pyrazoles with high regioselectivity.[20]
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during pyrazole synthesis.
Problem 1: My reaction is producing an inseparable mixture of regioisomers.
This is a frequent issue when using unsymmetrical 1,3-dicarbonyls. Here’s a systematic approach to improve the regioselectivity:
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Solutions:
-
Solvent Optimization: This is often the most impactful and easily adjustable parameter.
-
Conventional Solvents: Ethanol is a common solvent but often leads to regioisomeric mixtures.[8][11]
-
Fluorinated Alcohols: Switching to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[8][9][10][11] These solvents can stabilize intermediates and transition states differently than conventional alcohols, leading to a higher preference for one reaction pathway.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, which may be the desired regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
pH Adjustment:
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, HCl) can alter the nucleophilicity of the hydrazine nitrogens.[1][2] For arylhydrazines, using the hydrochloride salt can lead to the formation of the opposite regioisomer compared to the free base.[21]
-
Basic Conditions: In some cases, a base may be used to facilitate deprotonation and cyclization, which can also influence the regiochemical outcome.[22]
-
Problem 2: The undesired regioisomer is the major product. How can I reverse the selectivity?
Observing the formation of the undesired isomer as the major product indicates that the inherent electronic and steric biases of your substrates favor that pathway under the current conditions.
Solutions:
-
Change the Nature of the Hydrazine: As discussed, using a free arylhydrazine versus its hydrochloride salt can completely reverse the regioselectivity.[21] This is a powerful strategy for accessing either the 1,3- or 1,5-regioisomer.
-
Modify the 1,3-Dicarbonyl Compound: If synthetically feasible, altering the substituents on the dicarbonyl can change the relative electrophilicity of the two carbonyl carbons. For example, replacing an alkyl group with a more electron-withdrawing group like a trifluoromethyl group will strongly activate the adjacent carbonyl for nucleophilic attack.
-
Explore Alternative Synthetic Routes: If modifying the Knorr synthesis is unsuccessful, consider a fundamentally different approach. For instance, a [3+2] cycloaddition or a reaction involving an acetylenic ketone might provide the desired regioisomer with high selectivity.[12][20]
Problem 3: The regioselectivity of my reaction is inconsistent between batches.
Inconsistent regioselectivity often points to subtle, uncontrolled variations in the reaction setup.
Solutions:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities could act as catalysts or inhibitors, affecting the reaction pathway.
-
Strict Control of Reaction Conditions:
-
Temperature: Use a temperature-controlled reaction vessel to maintain a consistent temperature throughout the reaction.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
-
Reagent Addition: The order and rate of reagent addition can sometimes influence the outcome, especially in kinetically controlled reactions. Standardize your procedure for adding reagents.
-
-
Re-evaluate the Reaction Mechanism: In some cases, the reaction mechanism may be more complex than initially assumed, with competing pathways that are highly sensitive to minor changes in conditions.[7]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from the work of Fustero et al., who demonstrated the dramatic improvement in regioselectivity using fluorinated alcohols.[8][9][10][11]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)
-
Methylhydrazine (1.2 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the 1,3-diketone (1.0 mmol) and HFIP (5 mL).
-
Stir the mixture at room temperature until the diketone is fully dissolved.
-
Add methylhydrazine (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Expected Outcome: This procedure, particularly with a fluorinated diketone, is expected to yield the 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole as the major product with high regioselectivity (>95:5).
Data Summary
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on a model reaction between a 1,3-diketone and methylhydrazine.
| 1,3-Diketone Substituent (R¹) | Solvent | Regioisomeric Ratio (1,3-isomer : 1,5-isomer) | Reference |
| Phenyl | Ethanol | ~60:40 | [8][9] |
| Phenyl | TFE | ~85:15 | [8][9] |
| Phenyl | HFIP | >95:5 | [8][9] |
| 2-Furyl | Ethanol | ~70:30 | [8][9] |
| 2-Furyl | HFIP | >98:2 | [8][9] |
Mechanistic Overview
The regioselectivity in the Knorr pyrazole synthesis is determined at the initial nucleophilic attack step.
Caption: Competing pathways in pyrazole synthesis leading to regioisomers.
This diagram illustrates that the initial attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound sets the stage for the formation of two different regioisomers. The factors discussed in this guide influence which of these two pathways is favored.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Wallace, O. B. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Organic Letters, 6(14), 2341-2344. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
PubMed. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. [Link]
-
Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. [Link]
-
European Journal of Organic Chemistry. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ACS Publications. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
National Institutes of Health. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. (2022). Various methods for the synthesis of pyrazole. [Link]
-
National Institutes of Health. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
ResearchGate. (2024). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. (2023). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]
-
Thieme Chemistry. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
Semantic Scholar. (2015). Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. [Link]
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Technical Support Center: Enhancing the Purity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block and require the highest standards of purity for their applications. Achieving high purity is not merely about following a protocol; it's about understanding the chemistry of your target molecule and its potential contaminants. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (NMR/LC-MS) of the crude product shows several unexpected signals. What are the likely impurities and where do they come from?
A1: Understanding the potential impurities is the first step in devising a purification strategy. The nature of these impurities is intrinsically linked to the synthetic route employed. A common pathway to your target molecule involves the Knorr synthesis of the pyrazole core, followed by Vilsmeier-Haack formylation at the C4 position, and subsequent elaboration of the aldehyde to the ethanamine side chain (e.g., via a Henry reaction followed by reduction).
Based on this, here are the most probable impurities:
| Potential Impurity | Likely Synthetic Origin | Typical Analytical Signature |
| 3,5-Dimethyl-1H-pyrazole | Incomplete formylation | Absence of C4-substituent signals. Simple ¹H NMR spectrum with a C4-H signal (~5.8 ppm) and two methyl signals. |
| 4-Formyl-3,5-dimethyl-1H-pyrazole | Incomplete conversion of the aldehyde | Aldehyde proton signal in ¹H NMR (~9.5-10.0 ppm). |
| 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole | Incomplete reduction of the nitroalkene intermediate | Signals corresponding to the vinyl protons in ¹H NMR. Strong N-O stretching bands in IR spectrum (~1520 & 1350 cm⁻¹). |
| N-formyl or N-acetyl derivatives | Side reaction during reduction (e.g., if using formic acid or acetic acid) | Additional amide signals in NMR and IR spectra. |
| Unreacted Hydrazine | Knorr pyrazole synthesis | Highly water-soluble. Can often be removed with an aqueous wash. Can be detected by specific derivatization or specialized chromatography. |
| Regioisomers | Unlikely with acetylacetone, but possible with unsymmetrical 1,3-dicarbonyls | Complex NMR spectra. Separation can be challenging and often requires careful chromatography[1]. |
| Residual Solvents (e.g., DMF, Ethanol, Toluene) | Reaction or work-up solvents | Characteristic signals in ¹H NMR. Must be controlled according to ICH guidelines[2]. |
Q2: I've completed the reaction, and my crude product is a dark, viscous oil. What is the best initial work-up strategy before attempting purification?
A2: A dark, oily crude product is common and often contains residual high-boiling solvents (like DMF), polymeric material, and colored byproducts. A robust initial work-up is critical to remove these before moving to finer purification methods.
The primary amine functionality of your target compound is the key to an effective initial clean-up. An acid-base extraction is the most powerful technique here. It selectively isolates your basic amine from neutral and acidic impurities.
Sources
Validation & Comparative
A Comparative Guide to Histamine Receptor Agonists: Profiling 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine Against Known Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial drug targets for a multitude of pathological conditions, including allergic reactions, gastric acid secretion, and neurological disorders. While a vast library of synthetic agonists has been developed to probe the physiological functions of the four identified histamine receptor subtypes (H1, H2, H3, and H4), the exploration of novel scaffolds remains a key objective in the quest for more selective and potent therapeutic agents. This guide provides a comparative analysis of the investigational compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine against well-characterized histamine receptor agonists. Due to the limited publicly available experimental data on this specific pyrazole derivative, this document will leverage structure-activity relationship principles of known ligands to hypothesize its potential activity profile. Furthermore, we provide detailed experimental protocols to facilitate the empirical validation of these hypotheses.
Introduction to Histamine Receptors and Their Agonists
Histamine, an endogenous biogenic amine, exerts its diverse physiological effects through four distinct receptor subtypes: H1, H2, H3, and H4.[1] Each receptor subtype is coupled to a different G protein, leading to the activation of unique intracellular signaling cascades.[2] Understanding these pathways is fundamental to the rational design of selective agonists.
-
H1 Receptor (H1R): Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade mobilizes intracellular calcium (Ca2+) stores, a hallmark of H1R activation.[3][4] H1R agonists are valuable tools for studying allergic and inflammatory responses.[5]
-
H2 Receptor (H2R): Coupled to Gs, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] H2R agonists have been instrumental in understanding the regulation of gastric acid secretion.[7][8]
-
H3 Receptor (H3R): This receptor is coupled to Gi/o, and its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[9] Predominantly found in the central nervous system (CNS), H3Rs act as presynaptic autoreceptors to modulate the synthesis and release of histamine and other neurotransmitters.[9][10]
-
H4 Receptor (H4R): Similar to H3R, the H4R is coupled to Gi/o and its activation leads to the inhibition of adenylyl cyclase.[11] The H4R is primarily expressed on hematopoietic cells and is implicated in inflammatory and immune responses.[11][12]
The development of subtype-selective agonists has been a significant achievement in pharmacology, allowing for the precise dissection of the physiological roles of each histamine receptor.
Comparative Analysis of Known Histamine Receptor Agonists
The chemical landscape of histamine receptor agonists is diverse, with modifications to the core histamine structure yielding compounds with varying potencies and selectivities.
Structural Features and Receptor Selectivity
The imidazole ring of histamine is a critical pharmacophore for receptor interaction. However, modifications at various positions have led to the development of selective agonists.
-
H1 Agonists: Often feature a bulkier substituent at the 2-position of the imidazole ring. Examples include 2-Methylhistamine and 2-(3-Trifluoromethylphenyl)histamine.[13]
-
H2 Agonists: Characterized by modifications that influence the tautomeric state of the imidazole ring, such as the addition of an electron-withdrawing group. Dimaprit, a potent H2 agonist, possesses a non-imidazole structure, highlighting that other heterocyclic scaffolds can mimic the necessary interactions.[14] Betazole, a pyrazole derivative, is a known H2-receptor agonist.[15]
-
H3 Agonists: Typically possess an Nα-methyl group and often a longer alkyl chain connecting the imidazole ring to a terminal functional group. (R)-α-Methylhistamine is a classic example.[16]
-
H4 Agonists: The development of selective H4R agonists is an active area of research. 4-Methylhistamine, while also having H2R activity, was one of the first identified potent H4R agonists.[11] VUF 8430 is another example of a potent H4R agonist.
Quantitative Comparison of Known Agonists
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50 or pD2) of representative histamine receptor agonists.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50/pD2) | Reference(s) |
| Histamine | H1, H2, H3, H4 | ~10 (H1), ~30 (H2), ~5 (H3), ~15 (H4) | ~100 nM (H1, Ca2+), ~300 nM (H2, cAMP) | [1][17] |
| 2-Methylhistamine | H1 selective | ~100 | - | [13] |
| 2-(3-Trifluoromethylphenyl)histamine | H1 selective | - | Potent agonist | [13] |
| Dimaprit | H2 selective | - | pD2 = ~6.0 | [14] |
| Amthamine | H2 selective | - | Potent agonist | [1] |
| (R)-α-Methylhistamine | H3 selective | ~2 | Potent agonist | [16] |
| 4-Methylhistamine | H4 potent, H2 active | 50 (hH4R) | pEC50 = 7.4 (hH4R) | [11] |
Note: Values are approximate and can vary depending on the experimental system.
Profiling this compound: A Structural Hypothesis
The structure of this compound features a pyrazole ring, which is a bioisostere of the imidazole ring found in histamine. The presence of a pyrazole nucleus in betazole, a known H2 receptor agonist, suggests that this scaffold is compatible with binding to histamine receptors.[15] The ethylamine side chain is identical to that of histamine, which is crucial for interaction with the receptor binding pocket.
Hypothesized Activity Profile:
-
Potential for H2 Receptor Agonism: The structural similarity to betazole provides the strongest rationale for hypothesizing H2 receptor agonist activity. The pyrazole ring may mimic the electronic and steric properties of the imidazole ring required for H2R activation.
-
Lower Likelihood of H1 Agonism: The absence of a bulky substituent at a position analogous to the 2-position of the imidazole ring makes significant H1 agonist activity less likely, based on the structure-activity relationships of known H1 agonists.[13]
-
Uncertain H3 and H4 Activity: The requirements for H3 and H4 receptor agonism are more complex. While the ethylamine side chain is present, the specific substitutions on the pyrazole ring may not be optimal for interaction with the H3 and H4 receptor binding sites.
The following diagram illustrates the structural comparison between histamine, betazole, and the compound of interest.
Caption: Structural comparison of key histamine receptor agonists.
Experimental Workflows for Pharmacological Characterization
To empirically determine the activity of this compound at histamine receptors, a series of in vitro assays are required.
Radioligand Binding Assays
These assays determine the affinity of the test compound for each histamine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Principle: Competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human H1, H2, H3, or H4 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand (e.g., [3H]pyrilamine for H1R, [125I]iodoaminopotentidine for H2R) and varying concentrations of the test compound.
-
Separation: After incubation, separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Functional Assays
Functional assays measure the cellular response following receptor activation by the test compound, determining its potency and efficacy.
Principle: H1R activation leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.[18]
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the H1 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value (concentration of agonist that produces 50% of the maximal response).
Caption: Workflow for calcium mobilization assay.
Principle: H2R activation increases cAMP levels, while H3R and H4R activation decreases forskolin-stimulated cAMP levels.[19] These changes can be quantified using various methods, such as HTRF or AlphaScreen assays.[20]
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the H2, H3, or H4 receptor in a 96-well plate.
-
Stimulation:
-
For H2R: Incubate cells with varying concentrations of the test compound.
-
For H3R and H4R: Incubate cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure cAMP levels using a commercially available assay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis:
-
For H2R: Determine the EC50 value for cAMP production.
-
For H3R and H4R: Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Caption: Workflow for cAMP measurement assay.
Conclusion and Future Directions
The structural analysis of this compound suggests a potential for this compound to act as a histamine H2 receptor agonist, based on its similarity to the known H2 agonist betazole. However, this remains a hypothesis that requires rigorous experimental validation. The provided experimental protocols offer a clear path forward for the comprehensive pharmacological characterization of this and other novel compounds at the four histamine receptor subtypes. Such studies are essential for the discovery of new chemical entities with improved selectivity and therapeutic potential for a wide range of human diseases.
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In Vivo Efficacy of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: A Comparative Guide to Preclinical Evaluation Against Standard Histamine H3 Receptor Antagonists
This guide provides a comprehensive framework for evaluating the in vivo efficacy of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a novel pyrazole derivative. Based on its structural features, this compound is hypothesized to function as a histamine H3 receptor (H3R) antagonist/inverse agonist. The H3R is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other key neurotransmitters. Its blockade is a validated therapeutic strategy for a range of neurological and cognitive disorders.[1][2]
This document outlines the mechanistic basis for this classification, compares the compound to established standards such as ABT-239 and Enerisant, and provides detailed experimental protocols for a robust preclinical assessment.
Mechanistic Rationale and Comparator Selection
The core structure of this compound, featuring a substituted pyrazole ring, is a common scaffold in a well-established class of potent and selective H3R antagonists.[3][4] The blockade of H3 autoreceptors by antagonists or inverse agonists leads to an increased release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for arousal and cognitive processes.[1][5] This neurochemical modulation is the foundation for the therapeutic potential of H3R antagonists in conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1]
Standard Comparators:
-
ABT-239: A well-characterized, potent, and selective H3R antagonist with demonstrated efficacy in preclinical models of cognition.[1][6] It has been shown to increase acetylcholine release in the frontal cortex and hippocampus.[1]
-
Enerisant: A novel H3R antagonist/inverse agonist that promotes wakefulness and cognition in rodents by enhancing the release of histamine, dopamine, and acetylcholine in the prefrontal cortex.[5]
-
Pitolisant (Wakix®): An approved H3R antagonist/inverse agonist for the treatment of narcolepsy, serving as a benchmark for wake-promoting effects.[7]
Predicted In Vivo Efficacy and Signaling Pathways
Based on the pharmacology of comparator H3R antagonists, this compound is predicted to exhibit dose-dependent procognitive and wake-promoting effects. The underlying mechanism involves the activation of key downstream signaling pathways relevant to cognitive function and neuroprotection.[2]
Blockade of the H3R is expected to increase the phosphorylation of:
-
CREB (cAMP response element-binding protein): A transcription factor essential for synaptic plasticity and long-term memory formation.[6]
-
GSK3β (Glycogen Synthase Kinase 3β) at Serine 9: This inhibitory phosphorylation is associated with neuroprotective effects and a reduction in tau hyperphosphorylation, a key pathological feature of Alzheimer's disease.[2][6]
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for this compound.
Comparative Efficacy Data
The following table summarizes reported in vivo efficacy data for standard H3R antagonists. This data provides a benchmark for evaluating the performance of this compound.
| Compound | Animal Model | Dose Range | Key Findings | Reference |
| ABT-239 | Rat | 0.1–3 mg/kg | Increased acetylcholine release in the frontal cortex and hippocampus; procognitive effects. | [1] |
| ABT-239 | CD-1 Mice | 0.01–1.0 mg/kg (i.p.) | Increased cortical phosphorylation of CREB and GSK3β (Ser9). | [2] |
| Enerisant | Rat | 3-10 mg/kg (p.o.) | Increased extracellular levels of histamine, dopamine, and acetylcholine; wake-promoting effects. | [5] |
| Pitolisant | ICR Mice | 5 and 10 mg/kg | Reduced methamphetamine-induced hyperlocomotion. | [7] |
Experimental Protocols for In Vivo Evaluation
A tiered approach is recommended to characterize the in vivo profile of this compound.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for in vivo evaluation.
Objective: To quantify the effect of this compound on extracellular levels of histamine, acetylcholine, and dopamine in the medial prefrontal cortex of freely moving rats, following the methodology used for Enerisant.[5]
Methodology:
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the medial prefrontal cortex. Allow a 5-7 day recovery period.
-
Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect baseline samples every 20 minutes for at least 2 hours to ensure stable neurotransmitter levels.
-
Compound Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Administer comparator compounds (e.g., ABT-239, Enerisant) to separate cohorts.
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 4 hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for histamine, acetylcholine, and dopamine concentrations using high-performance liquid chromatography with electrochemical or mass spectrometric detection (HPLC-ECD/MS).
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the mean baseline value. Analyze the data using a two-way ANOVA with repeated measures.
Objective: To assess the ability of this compound to reverse scopolamine-induced memory deficits in rats, a standard model for evaluating procognitive H3R antagonists.
Methodology:
-
Habituation: Individually habituate rats to an open-field arena (e.g., 40x40x40 cm) for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle 60 minutes prior to the training session.
-
Administer scopolamine (a muscarinic antagonist to induce a cognitive deficit) or saline 30 minutes prior to the training session.
-
Place two identical objects (A1 and A2) in the arena and allow the rat to explore for 5 minutes.
-
-
Testing Phase (24-hour delay):
-
Re-administer the test compound or vehicle 60 minutes prior to the test session.
-
Replace one of the familiar objects with a novel object (B).
-
Place the rat back in the arena and record exploration time of the familiar (A) and novel (B) objects for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory. Analyze data using a one-way ANOVA followed by post-hoc tests.
References
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Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available at: [Link]
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Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology. Available at: [Link]
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Tewari, A. K., et al. (2018). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
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Kaur, H., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]
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Kambe, D., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. PubMed. Available at: [Link]
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Gade, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Available at: [Link]
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Ito, C., et al. (2020). In vivo evaluation of effects of histamine H3 receptor antagonists on methamphetamine-induced hyperlocomotion in mice. Pharmacology Biochemistry and Behavior. Available at: [Link]
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Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]
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Iannitelli, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
This document provides a detailed protocol for the safe and compliant disposal of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine. As a research chemical, its long-term toxicological and environmental effects may not be fully understood. Therefore, a cautious and systematic approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards.
Hazard Assessment and Characterization
Based on the GHS classification for this compound dihydrochloride, the parent compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Pyrazole, a related parent compound, is classified as harmful if swallowed, toxic in contact with skin, causes skin irritation, and can cause serious eye damage[2][3][4]. Therefore, it is prudent to treat this compound as a hazardous substance.
Table 1: Hazard Profile and Regulatory Information
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves and clothing.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. In case of contact, wash skin with plenty of soap and water.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[1][4] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[1][5] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment.[2][3] |
Personal Protective Equipment (PPE)
A critical component of safe handling and disposal is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound and its waste products:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
-
Protective Clothing: A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.[5]
-
Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols are generated, a NIOSH-approved respirator is necessary.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place the absorbed material or swept solid into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: The contaminated absorbent material and cleaning supplies must be disposed of as hazardous waste.
For a large spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Emergency Services: Contact your institution's emergency response team or local emergency services.
-
Control Access: Prevent unauthorized personnel from entering the area.
Familiarize yourself with your institution's specific emergency response plan and the location of safety showers and eyewash stations.[5][6]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[7][8] The following diagram and protocol outline the decision-making process for handling waste generated from this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
Protocol for Waste Collection:
-
Container Selection: Choose a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[7][8] Avoid using metal containers for acidic waste.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[8][9]
-
Segregation:
-
Pure solid or concentrated residues: Collect in a designated "Solid Hazardous Waste" container.
-
Solutions: Collect in a "Liquid Hazardous Waste" container. Do not mix with incompatible waste streams.[8] For instance, keep away from strong oxidizing agents and acids.[4][10]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a separate, clearly labeled "Solid Contaminated Waste" container.
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[7][9] The SAA should be at or near the point of generation and under the control of the laboratory personnel. Ensure containers are kept closed except when adding waste.[7][8]
Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7] They will coordinate with a certified Treatment, Storage, and Disposal Facility (TSDF).
-
Regulatory Compliance: The disposal of this hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) and is under the purview of the Environmental Protection Agency (EPA).[11] State and local regulations may also apply and must be followed.[11][12]
-
Transportation: A licensed hazardous waste transporter must be used for off-site transportation, accompanied by a properly completed hazardous waste manifest.[12]
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By adhering to the principles of clear hazard identification, proper PPE usage, stringent waste segregation, and compliant final disposal, you create a chain of custody that ensures safety at every step. Regular review of your institution's specific chemical hygiene plan and hazardous waste management procedures is essential to remain in compliance with evolving regulations. The Occupational Safety and Health Administration (OSHA) provides comprehensive guidelines for managing hazardous materials in a laboratory setting.[13][14][15][16]
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
